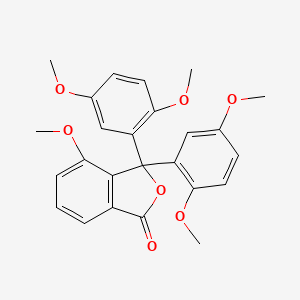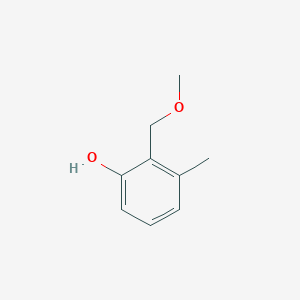![molecular formula C21H17N3O2 B14285797 1,2,4-Triazolidine-3,5-dione, 4-[3-(1-pyrenyl)propyl]- CAS No. 138615-27-7](/img/structure/B14285797.png)
1,2,4-Triazolidine-3,5-dione, 4-[3-(1-pyrenyl)propyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Triazolidine-3,5-dione, 4-[3-(1-pyrenyl)propyl]-: is a chemical compound that belongs to the class of triazolidine-diones. This compound is characterized by the presence of a pyrene moiety attached to the triazolidine-dione ring through a propyl linker. The pyrene group is known for its strong fluorescence properties, making this compound of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4-Triazolidine-3,5-dione, 4-[3-(1-pyrenyl)propyl]- typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine with diethyl carbonate to form an intermediate, which is then reacted with pyrene-1-carboxaldehyde to introduce the pyrene moiety. The final cyclization step yields the desired triazolidine-dione compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully chosen to facilitate the reaction and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,4-Triazolidine-3,5-dione, 4-[3-(1-pyrenyl)propyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The pyrene moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrene-1,2,4-triazolidine-3,5-dione oxides, while substitution reactions can introduce various functional groups onto the pyrene moiety.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 1,2,4-Triazolidine-3,5-dione, 4-[3-(1-pyrenyl)propyl]- is used as a fluorescent probe due to its strong fluorescence properties. It is employed in the study of molecular interactions and as a marker in various analytical techniques.
Biology: In biological research, this compound is used to label biomolecules, enabling the visualization of biological processes. Its fluorescence properties make it suitable for use in fluorescence microscopy and flow cytometry.
Medicine: In medicine, the compound is explored for its potential use in diagnostic imaging. Its ability to fluoresce under specific conditions allows for the detection of certain diseases and conditions.
Industry: In the industrial sector, 1,2,4-Triazolidine-3,5-dione, 4-[3-(1-pyrenyl)propyl]- is used in the development of fluorescent dyes and materials. It is also used in the production of sensors and other analytical devices.
Wirkmechanismus
The mechanism of action of 1,2,4-Triazolidine-3,5-dione, 4-[3-(1-pyrenyl)propyl]- involves its interaction with specific molecular targets. The pyrene moiety interacts with aromatic systems through π-π stacking interactions, while the triazolidine-dione ring can form hydrogen bonds with various functional groups. These interactions enable the compound to bind to specific targets, facilitating its use in various applications.
Vergleich Mit ähnlichen Verbindungen
4-Phenyl-1,2,4-triazoline-3,5-dione: Known for its strong dienophilic properties and use in Diels-Alder reactions.
4-Methyl-1,2,4-triazolidine-3,5-dione: Used in the synthesis of prostaglandin analogues.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Known for their diverse pharmacological activities.
Uniqueness: 1,2,4-Triazolidine-3,5-dione, 4-[3-(1-pyrenyl)propyl]- is unique due to the presence of the pyrene moiety, which imparts strong fluorescence properties. This makes it particularly valuable in applications requiring fluorescent labeling and detection.
Eigenschaften
CAS-Nummer |
138615-27-7 |
|---|---|
Molekularformel |
C21H17N3O2 |
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
4-(3-pyren-1-ylpropyl)-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C21H17N3O2/c25-20-22-23-21(26)24(20)12-2-5-13-6-7-16-9-8-14-3-1-4-15-10-11-17(13)19(16)18(14)15/h1,3-4,6-11H,2,5,12H2,(H,22,25)(H,23,26) |
InChI-Schlüssel |
SXOXPHPVNRWMGR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCN5C(=O)NNC5=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(3R,6S)-3,6-dimethyl-6-(8-phenyloctyl)dioxan-3-yl]propanoic Acid](/img/structure/B14285735.png)
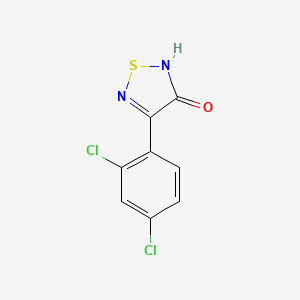
![[(2-Methylpropanoyl)oxy]methyl butanoate](/img/structure/B14285749.png)
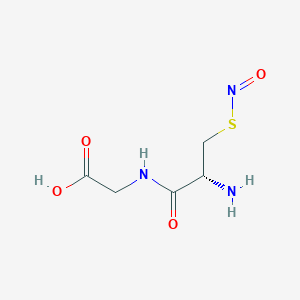
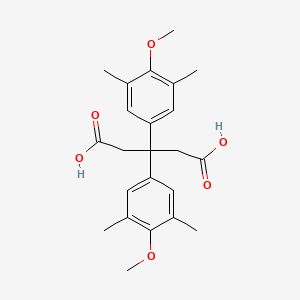

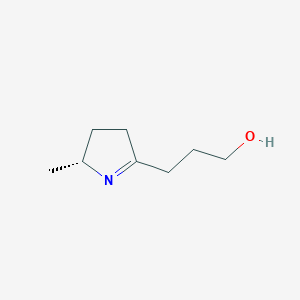
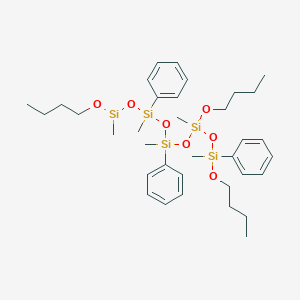
![2-[(2-Methoxyethoxy)methoxy]cyclohex-2-EN-1-one](/img/structure/B14285796.png)

